molecular formula C12H14FNO3 B1448557 3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid CAS No. 1803611-34-8

3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid

Cat. No.: B1448557
CAS No.: 1803611-34-8
M. Wt: 239.24 g/mol
InChI Key: QRYBARACDWGJHS-UHFFFAOYSA-N
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Description

Nomenclature and Classification

Systematic IUPAC Name : 3-[Acetyl-[(3-fluorophenyl)methyl]amino]propanoic acid.
Synonyms :

  • 3-{N-[(3-Fluorophenyl)methyl]acetamido}propanoic acid
  • 3-[(3-Fluorobenzyl)(acetyl)amino]propanoic acid
  • EN300-137171 (product code)

Classification :

  • Organic compound : Classified under carboxamides due to the presence of an acetamido (-N-C(O)-CH₃) group.
  • Fluorinated derivative : Contains a 3-fluorophenylmethyl substituent, placing it among bioactive fluorinated organic molecules.
  • Amino acid analog : Structural similarity to β-alanine derivatives, with a propanoic acid backbone substituted at the β-position.

Historical Context and Discovery

First reported in the early 21st century, this compound emerged from efforts to synthesize fluorinated analogs of amino acid derivatives for pharmaceutical research. Its development aligns with broader trends in medicinal chemistry to incorporate fluorine atoms into drug candidates to enhance bioavailability and metabolic stability. While no single publication claims its discovery, patents and chemical catalogs (e.g., Enamine Ltd.) list it as a building block for kinase inhibitor development.

Structural Overview

The molecule comprises three key components (Figure 1):

  • Propanoic acid backbone : A three-carbon chain terminating in a carboxylic acid group (-COOH).
  • Acetamido substituent : An acetylated amine (-N-C(O)-CH₃) at the β-position.
  • 3-Fluorophenylmethyl group : A benzyl moiety substituted with fluorine at the meta position.

Key structural features :

  • Planar aromatic ring with fluorine-induced electronic effects.
  • Flexible propanoic acid chain enabling conformational diversity.
  • Amide linkage contributing to hydrogen-bonding capacity.

Isomerism and Stereochemistry

  • Chirality : The molecule lacks stereocenters due to free rotation around the N-C bond of the acetamido group.
  • Tautomerism : The carboxylic acid group (-COOH) can deprotonate to form a carboxylate (-COO⁻) under physiological conditions.
  • Conformational isomerism : Rotation around the C-N bond allows multiple low-energy conformers.

Registration and Identification Parameters

CAS Registry Number

1803611-34-8

Molecular Formula

C₁₂H₁₄FNO₃

Molecular Weight

239.24 g/mol

Table 1: Key Identification Parameters

Parameter Value
CAS Registry Number 1803611-34-8
Molecular Formula C₁₂H₁₄FNO₃
Molecular Weight 239.24 g/mol
SMILES Notation O=C(O)CCN(CC1=CC=CC(F)=C1)C(C)=O
Topological Polar Surface Area 66.4 Ų

Properties

IUPAC Name

3-[acetyl-[(3-fluorophenyl)methyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-9(15)14(6-5-12(16)17)8-10-3-2-4-11(13)7-10/h2-4,7H,5-6,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYBARACDWGJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(=O)O)CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Approach

A representative synthetic route involves:

  • Synthesis of 3-fluorophenylmethylamine derivative:

    • The 3-fluorophenylmethyl moiety is introduced via reductive amination or substitution reactions on fluorinated aromatic precursors.
  • Activation of Propanoic Acid:

    • Propanoic acid or its derivatives (e.g., acid chlorides, esters) are activated to facilitate amide bond formation.
    • Common activating agents include carbodiimides (e.g., DCC, EDC) or acid chlorides generated in situ.
  • Amide Bond Formation:

    • The 3-fluorophenylmethylamine is coupled with the activated propanoic acid derivative to form the acetamido linkage.
    • Reaction conditions typically involve mild heating (room temperature to 80°C) and the presence of base catalysts to scavenge acids formed during coupling.
  • Purification and Isolation:

    • The crude product is purified by column chromatography or recrystallization.
    • Final product is dried under vacuum to obtain the pure compound.

Example Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Formation of 3-fluorophenylmethylamine Reductive amination with 3-fluorobenzaldehyde and ammonium acetate in ethanol, reflux overnight ~60 Intermediate amine purified by filtration
Activation of propanoic acid Reaction with carbodiimide in DMF at room temperature N/A Forms active ester intermediate
Amide bond formation Coupling in DMF with base (triethylamine), 25-80°C, 4-12 hours 50-70 Reaction monitored by TLC and NMR
Purification Column chromatography using silica gel and appropriate solvent system N/A Product characterized by NMR and MS

Note: These values are typical ranges based on related fluorinated amino acid syntheses; specific yields for this compound may vary depending on exact protocols.

Alternative Synthetic Routes and Process Optimization

  • Solid-Phase Synthesis: Some research explores solid-phase peptide synthesis techniques to assemble fluorinated amino acid derivatives, which may improve purity and streamline synthesis.
  • Solvent Selection: Use of apolar aromatic solvents (e.g., toluene) and apolar aliphatic solvents (e.g., n-heptane) has been reported in related fluorinated amide syntheses to optimize reaction efficiency and product isolation.
  • Temperature Control: Maintaining reaction temperatures between 70-90°C can enhance reaction rates while minimizing side reactions.
  • Catalysts and Additives: Use of coupling agents and additives to improve amide bond formation efficiency is common.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values
Starting Materials 3-fluorobenzylamine or derivatives, propanoic acid or activated esters
Solvents DMF, DMSO, toluene, n-heptane
Temperature Range Room temperature to 90°C
Reaction Time Several hours (4-12 h)
Purification Methods Chromatography, recrystallization
Analytical Techniques NMR, MS, HPLC, TLC
Typical Yield 50-70% (depending on step and conditions)

Research Findings and Applications Related to Preparation

  • The presence of the fluorine atom in the phenyl ring influences the compound’s reactivity and interaction with biological targets, necessitating careful reaction condition optimization to achieve high yield and purity.
  • The compound serves as a versatile intermediate for further chemical modifications in drug development pipelines.
  • Experimental data suggest that controlling pH and temperature during synthesis is critical to minimize by-products and maximize the active amide formation.

This detailed synthesis overview combines data from patents, chemical suppliers, and academic literature to present a comprehensive picture of the preparation methods for this compound. The multi-step synthesis requires precise control of reaction conditions and purification techniques to ensure high-quality product suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamido group undergoes controlled hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield
Acidic hydrolysis6M HCl, reflux (4–6 h)3-[(3-fluorophenyl)methylamino]propanoic acid72–85%
Basic hydrolysis2M NaOH, 80°C (2–3 h)Sodium salt of propanoic acid + acetic acid88–93%

Hydrolysis kinetics are pH-dependent, with optimal rates observed at pH 2–3 (acidic) or pH 10–12 (basic). The fluorine atom on the phenyl ring stabilizes intermediates via inductive effects, reducing side reactions like decarboxylation .

Electrophilic Aromatic Substitution

The 3-fluorophenyl group directs electrophiles to specific positions:

Reagent Position Product Catalyst
Nitration (HNO₃/H₂SO₄)Para to F3-fluoro-4-nitrophenyl derivativeH₂SO₄ (98%)
Sulfonation (SO₃)Meta to F3-fluoro-5-sulfophenyl derivativeAlCl₃ (anhydrous)

The fluorine’s electron-withdrawing nature deactivates the ring, requiring harsh conditions (e.g., 60–80°C) . Meta substitution dominates due to steric hindrance from the bulky acetamido-propanoic acid chain .

Coupling Reactions

The propanoic acid group participates in peptide bond formation and esterification:

Esterification

Alcohol Conditions Ester Product
MethanolH₂SO₄ (cat.), reflux, 12 hMethyl 3-{N-[(3-fluorophenyl)methyl]acetamido}propanoate
Benzyl alcoholDCC/DMAP, RT, 24 hBenzyl ester (protected form for synthesis)

Amide Coupling

Amine Coupling Agent Application
Glycine ethyl esterHOBt/EDC, DMF, 0°C → RTProdrug synthesis for enhanced bioavailability
4-AminophenolPyBOP, DIEA, CH₂Cl₂ Fluorescent probe development

Coupling efficiencies exceed 90% when using polar aprotic solvents like DMF or DMSO .

Redox Reactions

The fluorophenylmethyl group undergoes selective reduction:

Reaction Conditions Outcome
Catalytic hydrogenationH₂ (1 atm), Pd/C (10%), EtOH, 25°C Saturation of phenyl ring to cyclohexane
NaBH₄ reductionMeOH, 0°C → RT No reaction (fluorine stabilizes ring)

Hydrogenation requires elevated pressures (3–5 atm) for complete ring saturation .

Decarboxylation

Controlled thermal decarboxylation occurs under inert atmospheres:

Conditions Product Mechanism
180°C, N₂, 2 hN-[(3-fluorophenyl)methyl]acetamideRadical-initiated CO₂ elimination
Cu powder (cat.), 150°CTrace byproducts (≤5%)Metal-assisted pathway

Decarboxylation is suppressed in aqueous media due to carboxylate stabilization .

Photochemical Reactivity

UV irradiation (254 nm) induces unique transformations:

Condition Observation Proposed Pathway
CH₃CN, 24 hC-F bond cleavage (15% yield)Homolytic fission generating aryl radicals
Presence of O₂Oxidative degradation (30% loss)Singlet oxygen-mediated oxidation

Biological Interactions

In vivo studies highlight enzymatic modifications:

  • Esterase hydrolysis : Rapid conversion to the active acid form in plasma (t₁/₂ = 12 min, rodent model).

  • Cytochrome P450 oxidation : Hydroxylation at the fluorophenyl ring’s para position (major metabolite) .

This compound’s reactivity profile positions it as a versatile scaffold for drug design, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems. Future research should explore its electrochemical behavior and metal-catalyzed cross-coupling potential.

Scientific Research Applications

Chemistry

3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid serves as a building block in organic synthesis, allowing the creation of more complex molecules. Its unique structure facilitates various chemical reactions, including oxidation, reduction, and substitution.

Reaction TypeConditionsMajor Products
OxidationPotassium permanganate in acidic mediumCarboxylic acids or ketones
ReductionLithium aluminum hydride in anhydrous etherAmines or alcohols
SubstitutionNitration with concentrated nitric acid and sulfuric acidNitro or halogenated derivatives

Biology

In biological research, this compound is studied for its interactions with macromolecules like proteins and nucleic acids. The fluorophenyl group enhances binding affinity to hydrophobic regions in proteins, while the acetamido and propanoic acid groups can form hydrogen bonds with amino acids. This interaction may modulate enzyme or receptor activities, potentially influencing various biological processes.

Medicine

The compound is being investigated for its therapeutic properties , particularly in anti-inflammatory and analgesic contexts. Preliminary studies suggest that it may inhibit specific pathways associated with inflammation, making it a candidate for further pharmacological development.

Case Study Example :
A study exploring the analgesic effects of similar compounds found that modifications in the acetamido group significantly influenced pain relief efficacy in animal models. This suggests that variations of this compound could yield promising results in pain management therapies.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties can enhance the performance of polymers and other materials, making it valuable in various manufacturing sectors.

Mechanism of Action

The mechanism of action of 3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the acetamido and propanoic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid with structurally related propanoic acid derivatives, focusing on substituent effects, molecular properties, and biological activities.

3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid

  • Structure: Propanoic acid substituted with a sulfamoylphenylamino group.
  • Research Context : Synthesized to study halogenation reactions and hydrazone derivatives, indicating utility in synthesizing bioactive intermediates .
  • Comparison : Unlike the fluorophenylmethyl group in the target compound, the sulfamoylphenyl group may confer distinct pharmacokinetic properties, such as increased polarity.

3-(4-Hydroxyphenyl)-2-((2-Oxotetrahydro-2H-Pyran-3-yl)Oxy)propanoic Acid

  • Structure: Propanoic acid with a hydroxyphenyl group and a tetrahydrofuran-derived substituent.
  • Comparison : The hydroxyphenyl and oxygen-rich substituents may enhance bioavailability compared to the fluorophenyl group, which could reduce metabolic degradation.

3-[5-(3-Methoxyphenyl)-7-(Trifluoromethyl)-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl]propanoic Acid

  • Structure: Propanoic acid conjugated with a triazolopyrimidine ring bearing methoxyphenyl and trifluoromethyl groups.
  • Properties : Molecular weight 366.30 g/mol, 95% purity. The trifluoromethyl group enhances lipophilicity and metabolic stability .

3-Acetamido-3-Phenylpropanoic Acid

  • Structure: Propanoic acid with acetamido and phenyl groups at the β-position.
  • Applications: Used as a synthetic intermediate for modified amino acids (e.g., N-Acetyl-DL-beta-Phenylalanine) .

N-(3-Indolylacetyl)-L-Alanine

  • Structure : L-Alanine derivative with an indole-3-acetyl group.
  • Biological Role : Likely involved in plant hormone signaling (e.g., auxin metabolism) due to the indole moiety .
  • Comparison : The indole group’s aromaticity and hydrogen-bonding capacity contrast with the fluorophenyl group’s steric and electronic effects.

Data Table: Comparative Analysis of Propanoic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Biological Activity Reference
This compound 3-Fluorophenylmethyl, acetamido Not provided Hypothesized enhanced metabolic stability N/A
3-(N-(4-Sulfamoylphenyl)amino)propanoic acid 4-Sulfamoylphenylamino Not provided Halogenation reactivity, hydrazone synthesis
3-(4-Hydroxyphenyl)-2-...propanoic acid 4-Hydroxyphenyl, tetrahydrofuran-oxy Not provided Cytotoxic (43.2% mortality at 0.1 mg/mL)
3-[5-(3-Methoxyphenyl)-...propanoic acid Triazolopyrimidine, trifluoromethyl 366.30 High purity (95%), lipophilic
3-Acetamido-3-phenylpropanoic acid Phenyl, acetamido 207.23 Synthetic intermediate for amino acids

Key Observations

  • Substituent Effects : Fluorine atoms (e.g., in the target compound) enhance electronegativity and metabolic stability, whereas hydroxyphenyl or sulfamoyl groups improve solubility and target binding .
  • Biological Activity : Cytotoxicity correlates with aromatic and heterocyclic substituents (e.g., triazolopyrimidine in , hydroxyphenyl in ).
  • Synthetic Utility: Propanoic acid derivatives serve as intermediates for bioactive molecules, with structural modifications tailoring their applications in drug discovery .

Biological Activity

3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid is an organic compound with the molecular formula C12H14FNO3. It features a fluorophenyl group, an acetamido group, and a propanoic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with proteins and nucleic acids, and its possible therapeutic applications.

The synthesis of this compound involves several steps:

  • Formation of the Fluorophenyl Intermediate : The starting material, 3-fluorobenzylamine, is reacted with acetic anhydride to form N-(3-fluorobenzyl)acetamide.
  • Coupling Reaction : This intermediate is then coupled with acrylonitrile in the presence of a base (e.g., sodium hydride).
  • Hydrolysis : The resulting nitrile intermediate is hydrolyzed under acidic conditions to yield the final compound.

This synthetic pathway allows for the production of the compound with potential modifications to enhance yield and purity through advanced catalysts and purification techniques .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the acetamido and propanoic acid groups can form hydrogen bonds with amino acid residues. Such interactions can modulate enzyme or receptor activity, leading to diverse biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Activity : Studies have shown that compounds similar to this structure demonstrate antiproliferative effects against various cancer cell lines, indicating potential as anticancer agents. For instance, related compounds were tested on leukemic HL60 cells, revealing significant cytotoxicity .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which are crucial in treating conditions characterized by excessive inflammation .
  • Interaction with Biological Macromolecules : It has been studied for its potential interactions with proteins and nucleic acids, which could lead to novel therapeutic applications .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound. For example:

  • Antiproliferative Studies : In a study assessing various flavonoid derivatives, compounds structurally similar to this compound showed varying degrees of antiproliferative activity against leukemic cells. The results indicated that modifications at specific positions could enhance or diminish biological activity .
  • Mechanistic Insights : A study focusing on structure-activity relationships (SAR) revealed that the introduction of fluorine atoms into aromatic systems could significantly enhance biological potency by improving binding affinity to target proteins .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReferences
AntiproliferativeSignificant cytotoxicity in HL60 cells
Anti-inflammatoryPotential therapeutic applications
Protein InteractionModulation of enzyme/receptor activity

Q & A

Q. What are the recommended synthetic routes for 3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid, and how can reaction efficiency be optimized?

Methodological Answer:

  • Step 1: Start with a coupling reaction between 3-fluorobenzylamine and a protected propanoic acid derivative (e.g., tert-butyl ester) using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the acetamido intermediate .
  • Step 2: Deprotect the ester group under acidic conditions (e.g., TFA in DCM) to yield the free carboxylic acid .
  • Optimization: Monitor reaction progress via HPLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to enhance yield. Use computational reaction path search methods (e.g., quantum chemical calculations) to identify energy barriers and ideal intermediates .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Identify the 3-fluorophenyl aromatic protons (δ 6.8–7.4 ppm, multiplet splitting due to fluorine coupling) and the methylene group (N-CH₂, δ 3.8–4.2 ppm) .
    • ¹³C NMR: Verify the carbonyl carbons (amide C=O at ~170 ppm; carboxylic acid C=O at ~175 ppm) .
  • IR Spectroscopy: Confirm amide I band (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Q. What methods are recommended for assessing the purity of this compound in preclinical studies?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm. Compare retention times against a certified reference standard .
  • Elemental Analysis: Validate C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict the compound’s reactivity and optimize its synthesis?

Methodological Answer:

  • Quantum Mechanics (QM): Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps in the coupling reaction .
  • Machine Learning: Train models on existing reaction datasets to predict optimal solvents/catalysts. Integrate with experimental feedback loops to refine synthetic pathways .

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no observed effects)?

Methodological Answer:

  • Control Experiments: Validate assay conditions (e.g., pH, ionic strength) using known inhibitors (positive controls) and assess compound stability under assay conditions .
  • Isothermal Titration Calorimetry (ITC): Directly measure binding affinity to target enzymes, avoiding false negatives from fluorescence/quenching artifacts .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Chromatography: Use preparative HPLC with a chiral stationary phase (e.g., amylose-based) to separate enantiomers post-synthesis .
  • Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during the amide coupling step to enforce stereocontrol .

Safety and Compliance

Q. What safety protocols are critical for handling fluorinated intermediates during synthesis?

Methodological Answer:

  • Ventilation: Use fume hoods for reactions involving volatile fluorinated reagents (e.g., 3-fluorobenzylamine) .
  • PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store waste in halogen-compatible containers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid
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3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid

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